3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidinyl-benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohol in the presence of strong acids or bases.
Attachment of the Piperidinyl-Benzopyran Moiety: This step may involve nucleophilic substitution reactions where the piperidinyl-benzopyran moiety is introduced using suitable leaving groups and nucleophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the substituents on the pyridazine ring or the piperidinyl-benzopyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)-2,2-dimethylpropanoate
Uniqueness
3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-24(2,3)21-8-9-22(26-25-21)30-15-17-10-12-27(13-11-17)23(28)19-14-18-6-4-5-7-20(18)29-16-19/h4-9,17,19H,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZYPGZOSBAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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